molecular formula C14H20N2O6 B14796006 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one

4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one

Cat. No.: B14796006
M. Wt: 312.32 g/mol
InChI Key: HYILJNQLQITGSP-UHFFFAOYSA-N
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Description

4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with hydroxymethyl and methyl groups, as well as a pyrrolidinone ring with a hydroxyacetyl group. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce hydroxymethyl groups through a formylation reaction followed by reduction. The methyl group can be introduced via alkylation reactions. The pyrrolidinone ring can be synthesized separately and then coupled with the pyridine derivative through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include using catalysts to enhance reaction rates, employing continuous flow reactors for better control over reaction conditions, and implementing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a suitable leaving group.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyacetyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxymethyl-2-methylpyridin-3-ol: Similar structure but lacks the pyrrolidinone ring.

    5-(2-Hydroxyacetyl)pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the pyridine moiety.

Uniqueness

4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one is unique due to the combination of both pyridine and pyrrolidinone rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds.

Properties

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one

InChI

InChI=1S/C8H11NO3.C6H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;8-3-5(9)4-1-2-6(10)7-4/h2,10-12H,3-4H2,1H3;4,8H,1-3H2,(H,7,10)

InChI Key

HYILJNQLQITGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)CO

Origin of Product

United States

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